molecular formula C6H12N4 B1439335 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine CAS No. 1015846-51-1

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine

Cat. No.: B1439335
CAS No.: 1015846-51-1
M. Wt: 140.19 g/mol
InChI Key: BSQRPRIGWJTGNY-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine is a heterocyclic compound with the molecular formula C6H12N4 and a molecular weight of 140.19 g/mol It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine typically involves the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific triazole ring structure, which imparts unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-ethyl-1,2,4-triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-10-6(5(2)7)8-4-9-10/h4-5H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQRPRIGWJTGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670515
Record name 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-51-1
Record name 1-Ethyl-α-methyl-1H-1,2,4-triazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
Reactant of Route 2
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
Reactant of Route 3
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
Reactant of Route 5
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
Reactant of Route 6
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine

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